7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-[(2-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione . Breaking this down:
- Purine-2,6-dione Core : The parent structure is a purine ring system (a fused bicyclic framework comprising pyrimidine and imidazole rings) with ketone groups at positions 2 and 6. The numbering follows the purine system, where N1 and N3 are methylated, and positions 7 and 8 bear substituents.
- Substituents :
- Position 7 : A 2-fluorobenzyl group [(2-fluorophenyl)methyl], where fluorine is para to the methylene linker.
- Position 8 : A [4-(4-fluorophenyl)piperazin-1-yl]methyl group, comprising a piperazine ring substituted at the 4-position with a 4-fluorophenyl moiety.
- Positions 1 and 3 : Methyl groups attached to the nitrogen atoms.
Positional Isomerism
Positional isomerism arises if substituents are relocated on the purine core. For example:
- A 7-(3-fluorobenzyl) isomer would place fluorine at the meta position on the benzyl group, altering steric and electronic interactions.
- An 8-(3-fluorophenylpiperazinyl)methyl isomer would modify the piperazine’s substitution pattern, potentially affecting receptor binding.
Table 1: Substituent Positions and Isomeric Variants
| Position | Substituent | Isomeric Alternative |
|---|---|---|
| 7 | 2-fluorobenzyl | 3-fluorobenzyl |
| 8 | 4-(4-fluorophenyl)piperazinyl | 4-(3-fluorophenyl)piperazinyl |
| 1, 3 | Methyl | Ethyl (hypothetical) |
The IUPAC name adheres to CAS priority rules, where purine-dione is the senior parent structure, and substituents are ordered by complexity and position.
Comparative Analysis with Related Purine-Dione Derivatives
Purine-dione derivatives are widely studied for their adenosine receptor antagonism, particularly targeting A2B subtypes. The structural uniqueness of this compound lies in its dual fluorine substitutions and piperazinylmethyl group.
Key Comparisons:
- CVT-6883 (8-(4-Pyrazolyl)xanthine) :
- 8-{[Benzyl(methyl)amino]methyl}-7-(4-fluorobenzyl)-1,3-dimethylpurine-2,6-dione (CID 666904) :
- Replaces the piperazinyl group with a benzyl(methyl)amino moiety.
- Reduced steric bulk compared to the piperazine derivative, potentially altering pharmacokinetics.
Table 2: Structural and Pharmacological Comparison
The piperazinyl group in the target compound introduces a basic nitrogen, likely improving solubility and enabling salt formation, whereas non-polar substituents (e.g., pyrazolyl) enhance membrane permeability.
Fluorine Substituent Effects on Molecular Geometry
Fluorine’s electronegativity and small atomic radius profoundly influence molecular geometry and electronic properties.
Key Effects:
Electron Withdrawal and Aromatic Interactions :
- The 2-fluorobenzyl group induces electron-withdrawing effects via σ-induction, polarizing the benzyl aromatic ring. This creates a dipole moment orthogonal to the purine plane, favoring specific conformations.
- In the 4-fluorophenylpiperazinyl group, fluorine’s para position minimizes steric clash with the piperazine ring, allowing planar alignment of the phenyl group.
Conformational Preferences :
- Ab initio studies of fluoroaromatics suggest orthogonal alignment of C-F bonds relative to adjacent π-systems to minimize destabilizing interactions. For the 2-fluorobenzyl group, this results in a dihedral angle of ~90° between the benzyl and purine planes.
- The piperazine ring adopts a chair conformation, with the 4-fluorophenyl group equatorial to minimize 1,3-diaxial strain.
Table 3: Geometric Parameters of Fluorine Substituents
| Group | Bond Length (C-F, Å) | Dihedral Angle (°) |
|---|---|---|
| 2-Fluorobenzyl | 1.34 | 85–95 |
| 4-Fluorophenylpiperazinyl | 1.35 | 0 (planar) |
Fluorine’s impact extends to hydrogen bonding : The 2-fluorobenzyl group’s electronegativity may engage in weak C-F···H-N interactions with proximal amide hydrogens, stabilizing specific tautomers.
Properties
Molecular Formula |
C25H26F2N6O2 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H26F2N6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-5-3-4-6-20(17)27)21(28-23)16-31-11-13-32(14-12-31)19-9-7-18(26)8-10-19/h3-10H,11-16H2,1-2H3 |
InChI Key |
IYHSXQKYFMWPPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the purine core.
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final modifications: The final steps may include methylation and other functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Inhibition of DPP-IV can be beneficial in managing conditions like type 2 diabetes mellitus by enhancing insulin secretion and reducing blood sugar levels .
Antidepressant Properties
The piperazine moiety suggests potential applications in treating depression and anxiety disorders. Compounds with similar structures have shown efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways.
Synthesis and Derivatives
The synthesis of 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions that require precision and control over reaction conditions. Various derivatives have been synthesized to explore their pharmacological properties further. Below is a comparative table summarizing some related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-(4-fluorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Hydroxyethyl piperazine | Different solubility and biological activity |
| 7-(2-chlorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Chlorobenzyl group | Potentially different pharmacokinetic properties |
| 7-(4-fluorobenzyl)-8-{[4-(5-methylpyridin-2-yl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | Pyridine moiety | May target different biological pathways |
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: DPP-IV Inhibition
A study focusing on the inhibition of DPP-IV by similar purine derivatives demonstrated significant reductions in blood glucose levels in diabetic models. The mechanism was attributed to enhanced incretin levels leading to increased insulin secretion .
Case Study 2: Antidepressant Efficacy
Research involving animal models indicated that compounds with piperazine structures could alleviate symptoms of depression by increasing serotonin levels. This suggests a promising avenue for further exploration with 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogs occur at positions 7 (benzyl substituents) and 8 (piperazine or sulfur-containing groups):
*Inferred from structural analogs due to lack of direct data.
Pharmacological Activity
Antiarrhythmic and Hypotensive Effects
- Compound 2 (): 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)piperazinyl]-propyl}-substituted analog showed strong prophylactic antiarrhythmic activity (ED₅₀ = 54.9) and weak α₁-adrenoreceptor affinity (Kᵢ = 0.225–1.400 µM) .
- Compound 15 (): 8-(2-Morpholin-4-yl-ethylamino) substitution retained antiarrhythmic efficacy (ED₅₀ = 55.0) but increased α₂-receptor binding (Kᵢ = 0.152–4.299 µM) .
- Target Compound: The 4-(4-fluorophenyl)piperazinyl group may enhance α₁/α₂ selectivity compared to non-fluorinated analogs, though fluorination could reduce metabolic clearance .
Receptor Binding and Selectivity
- In contrast, sulfanyl substituents () may reduce stability due to oxidation susceptibility .
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine derivative class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neuroscience and oncology. Understanding its biological activity is crucial for elucidating its mechanisms of action and potential clinical uses.
- Molecular Formula : C22H29FN6O2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Binding : It is hypothesized that the compound binds to neurotransmitter receptors and may modulate their activity, affecting neurotransmission and potentially alleviating symptoms of various neurological disorders.
- Nucleic Acid Interaction : Preliminary studies suggest that it may intercalate with DNA or RNA, impacting gene expression and cellular function.
Antidepressant Effects
Research indicates that compounds similar to 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exhibit antidepressant-like effects in animal models. These effects are often mediated through the modulation of serotonin and norepinephrine levels in the brain.
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The proposed mechanism includes inducing apoptosis in malignant cells through the activation of specific signaling pathways.
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the efficacy of the compound in a rodent model of depression.
- Findings : The compound significantly reduced depressive-like behaviors compared to control groups. It also increased serotonin levels in the prefrontal cortex.
-
Study on Antitumor Activity :
- Objective : To determine the cytotoxic effects on breast cancer cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-(2-fluorobenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves coupling the piperazine fragment (e.g., 4-(4-fluorophenyl)piperazine) to the purine-dione core. A general protocol includes:
- Step 1 : Reacting 1-(4-fluorobenzyl)piperazine derivatives with benzoyl chlorides or alkylating agents under mild conditions (e.g., DCM solvent, DIPEA base) .
- Step 2 : Optimizing stoichiometry and reaction time (e.g., 0.5 mmol scale, 2–6 hours) to minimize side products.
- Step 3 : Purification via crystallization (Et₂O) or flash chromatography. Yield improvements (e.g., 60–85%) are achieved by controlling temperature (20–25°C) and avoiding moisture .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use multi-spectral analysis:
- 1H/13C/19F NMR : Confirm substitution patterns (e.g., fluorobenzyl vs. fluorophenyl groups). For example, 19F NMR distinguishes ortho/para fluorine signals .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z values within ±0.002 Da) .
- HPLC with Chromolith columns : Assess purity (>98%) using mobile phases like methanol/sodium acetate buffer (65:35 v/v, pH 4.6) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for structurally similar purine-dione derivatives?
- Methodological Answer : Apply systematic SAR (Structure-Activity Relationship) analysis:
- Variation of substituents : Compare analogs (e.g., 8-(4-fluorophenyl) vs. 8-(3-chlorophenyl)) to identify critical pharmacophores .
- Functional assays : Use standardized enzyme inhibition or receptor-binding protocols (e.g., pIC₅₀ values) to isolate confounding variables (e.g., solubility, metabolic stability) .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to rationalize discrepancies between in vitro and in vivo results .
Q. What strategies mitigate challenges in synthesizing the piperazine-linked purine scaffold under metal-free conditions?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity of the piperazine nitrogen .
- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct regioselective alkylation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >75% .
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic properties?
- Methodological Answer :
- In vitro assays :
- Caco-2 permeability : Use Hanks’ balanced salt solution (HBSS) at pH 7.4 to simulate intestinal absorption .
- Microsomal stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and quantify parent compound via LC-MS/MS .
- In vivo protocols : Administer via IV/PO routes in rodent models, collect plasma samples at t = 0, 1, 4, 8, 24 hours, and calculate AUC/Cmax .
Experimental Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) to validate significance (p < 0.05) .
- Power analysis : Predefine sample sizes (n ≥ 6) to ensure adequate statistical power (β ≥ 0.8) .
Q. How can AI-driven tools enhance the prediction of this compound’s off-target effects?
- Methodological Answer :
- Deep learning models : Train on ChEMBL or PubChem datasets to predict binding affinities for non-target kinases or GPCRs .
- Network pharmacology : Map compound-protein interactions via STRING or KEGG pathways to identify potential adverse effects (e.g., cardiotoxicity) .
- Validation : Confirm predictions with orthogonal assays (e.g., thermal shift assays for target engagement) .
Theoretical & Conceptual Frameworks
Q. Which theoretical models explain the dual fluorobenzyl/piperazine motif’s role in enhancing target binding?
- Methodological Answer :
- Electrostatic potential maps : Calculate partial charges (e.g., Gaussian 09) to show fluorine’s electron-withdrawing effects on aromatic rings, enhancing π-π stacking .
- Molecular dynamics simulations : Demonstrate piperazine’s conformational flexibility enabling optimal hydrogen bonding with active-site residues (e.g., Asp/Glu) .
Q. How does integrating a fluorinated piperazine moiety influence the compound’s metabolic stability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
